REACTION_CXSMILES
|
[CH2:1]([CH:3]([NH2:6])[CH2:4][CH3:5])[CH3:2].N1C=CC=CC=1.Cl[C:14]([O:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:15].O>O1CCCC1.CCCCCC>[CH2:1]([CH:3]([NH:6][C:14](=[O:15])[O:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH2:4][CH3:5])[CH3:2]
|
Name
|
|
Quantity
|
11.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(CC)N
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
8.9 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
13.8 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
and the reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled with ice bath
|
Type
|
STIRRING
|
Details
|
and the reaction mixture was stirred at room temperature for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was partitioned between ethyl acetate and water
|
Type
|
WASH
|
Details
|
and the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
WASH
|
Details
|
The obtained crystals were washed with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CC)NC(OC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 147 mmol | |
AMOUNT: MASS | 22.3 g | |
YIELD: PERCENTYIELD | 59.1% | |
YIELD: CALCULATEDPERCENTYIELD | 147% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |